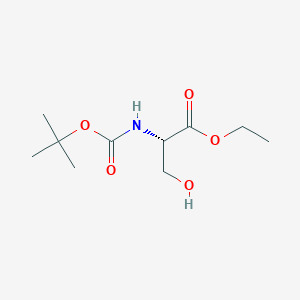

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Übersicht

Beschreibung

The compound is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group.

Synthesis Analysis

The synthesis of similar compounds often involves the use of the Boc group for N α-amino protecting . This group is selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .Molecular Structure Analysis

The molecular structure of similar compounds was optimized using the DFT/B3LYP method with various basis sets . The most stable optimized structure of the molecule was predicted by the DFT/B3LYP method with the cc-pVTZ basis set .Chemical Reactions Analysis

The N-tert-Butoxycarbonylation of structurally diverse amines under water-mediated catalyst-free conditions has been reported . This reaction results in the formation of the corresponding monocarbamate in excellent yields on short reaction times .Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Fate

- Biodegradation of Ethyl tert-butyl Ether (ETBE) in Soil and Groundwater : A review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate related to the compound of interest. Microorganisms in soil and groundwater can degrade ETBE aerobically, with identified pathways involving hydroxylation and subsequent formation of various intermediates. Genes facilitating ETBE transformation include those encoding cytochrome P450 monooxygenase and alkane hydroxylases. This highlights the environmental behavior and microbial degradation potential of similar ether compounds (Thornton et al., 2020).

Antioxidant Activities and Chemical Analysis

- Hydroxycinnamates and Antioxidant Activities : Hydroxycinnamates, structurally related to the compound through their carboxylic and hydroxyl functional groups, demonstrate potent antioxidant activities. This review discusses the occurrence, in vitro and in vivo antioxidant activities of ferulic, coumaric, caffeic, and sinapic acids and their derivatives. The significance of structural effects on antioxidant activity potency is emphasized, offering insights into the design and application of compounds with enhanced biological functions (Shahidi & Chandrasekara, 2010).

Applications in Material Science and Polymer Chemistry

- Chemical Recycling of Poly(ethylene terephthalate) (PET) : Research covering the recycling techniques of PET, a polymer related through its ester bonds to the compound of interest, highlights hydrolysis and glycolysis methods for recovering monomers or producing value-added materials. This study provides insights into the chemical recycling processes applicable to a wide range of polyesters and polyethers, emphasizing sustainability and material reusability (Karayannidis & Achilias, 2007).

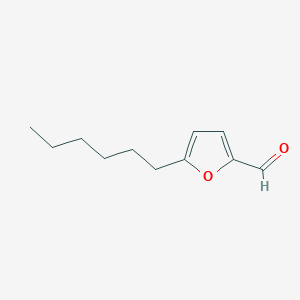

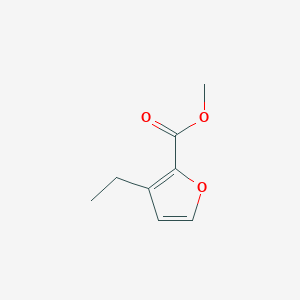

Converting Biomass to Valuable Chemicals

- Conversion of Plant Biomass to Furan Derivatives : A review on the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, including furan-based polymers, illustrates the potential of biomass as a renewable feedstock for producing valuable chemicals. This research indicates the broader context of converting renewable resources into industrially relevant compounds, aligning with sustainable chemistry principles (Chernyshev et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to target s-phase kinase-associated protein 1 and Tyrosine-protein phosphatase non-receptor type 1 . These proteins play crucial roles in cell cycle regulation and signal transduction, respectively.

Mode of Action

The tert-butoxycarbonyl (boc) group is a common protecting group in peptide synthesis . It is selectively removed under acidic conditions, allowing for controlled peptide chain elongation

Biochemical Pathways

Given its potential role in peptide synthesis, it may influence protein assembly and the synthesis of cyclic analogs . These processes are integral to numerous biochemical pathways, affecting everything from cellular growth and differentiation to immune response.

Pharmacokinetics

The presence of the boc group may influence these properties, as it can increase the compound’s stability and resistance to enzymatic degradation .

Result of Action

Based on its potential role in peptide synthesis, it may influence the structure and function of proteins within the cell . This could have wide-ranging effects, potentially altering cellular behavior and responses to external stimuli.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group is typically achieved under acidic conditions . Therefore, the compound’s action, efficacy, and stability may be affected by the pH of its environment. Additionally, temperature can also play a role, as high temperatures can facilitate the deprotection of Boc amino acids and peptides .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMDDOYAIULGRO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

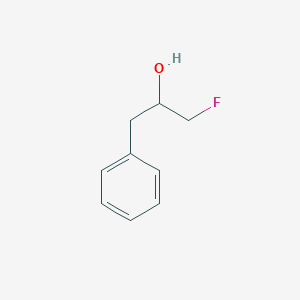

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-oxan-2-yl]methanol](/img/structure/B3193334.png)